Tert-butyl N-(5-hydroxyspiro[2.3]hexan-2-yl)carbamate
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Overview
Description
Tert-butyl N-(5-hydroxyspiro[2.3]hexan-2-yl)carbamate: is a chemical compound with the molecular formula C11H19NO3 It is characterized by a spirocyclic structure, which includes a spiro[23]hexane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5-hydroxyspiro[2.3]hexan-2-yl)carbamate typically involves the reaction of a spirocyclic ketone with tert-butyl carbamate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent, such as tetrahydrofuran or dimethylformamide. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl N-(5-hydroxyspiro[2.3]hexan-2-yl)carbamate can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
Chemistry: Tert-butyl N-(5-hydroxyspiro[2.3]hexan-2-yl)carbamate is used as a building block in organic synthesis. Its unique spirocyclic structure makes it valuable for the synthesis of complex molecules and natural product analogs.
Biology: In biological research, this compound is studied for its potential biological activities. It may serve as a lead compound for the development of new pharmaceuticals or as a probe for studying biological pathways.
Medicine: The compound’s potential medicinal properties are of interest in drug discovery and development. It may exhibit activities such as enzyme inhibition, receptor modulation, or antimicrobial effects.
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of tert-butyl N-(5-hydroxyspiro[2.3]hexan-2-yl)carbamate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s spirocyclic structure may allow it to fit into specific binding sites, modulating the activity of its targets and affecting biological pathways.
Comparison with Similar Compounds
- Tert-butyl N-(5-hydroxyspiro[2.3]hexan-1-yl)carbamate
- Tert-butyl N-(5-hydroxyspiro[2.3]hexan-3-yl)carbamate
- Tert-butyl N-(5-hydroxyspiro[2.3]hexan-4-yl)carbamate
Comparison: Tert-butyl N-(5-hydroxyspiro[2.3]hexan-2-yl)carbamate is unique due to the position of the hydroxyl group on the spirocyclic ring. This positional difference can significantly affect the compound’s reactivity, biological activity, and physical properties. Compared to its analogs, this compound may exhibit distinct binding affinities, stability, and solubility, making it a valuable compound for specific applications.
Properties
IUPAC Name |
tert-butyl N-(5-hydroxyspiro[2.3]hexan-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-8-6-11(8)4-7(13)5-11/h7-8,13H,4-6H2,1-3H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGGWGCCFJVMAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC12CC(C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2168924-85-2 |
Source
|
Record name | tert-butyl N-{5-hydroxyspiro[2.3]hexan-1-yl}carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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